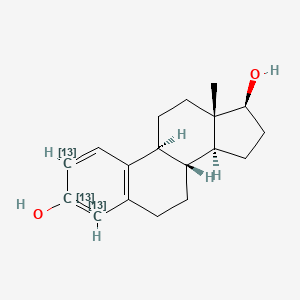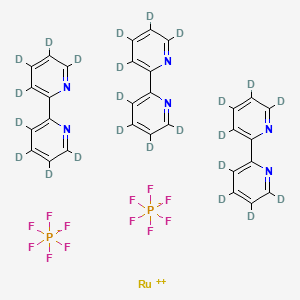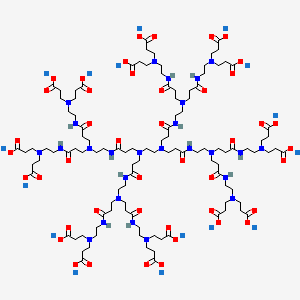![molecular formula C9H5F3N2O B1512928 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-24-3](/img/structure/B1512928.png)
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
“6-(Trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C8H5F3N2. It has a molecular weight of 186.13 . This compound is part of a class of compounds known as imidazopyridines, which are recognized for their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethyl)imidazo[1,2-a]pyridine” includes a fused bicyclic 5–6 heterocycle with three carbon atoms, two nitrogen atoms, and a trifluoromethyl group attached to the 6-position of the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis
Imidazopyridines, including “6-(Trifluoromethyl)imidazo[1,2-a]pyridine”, are known to participate in a variety of chemical reactions. These reactions often involve the formation of carbanion intermediates, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .Physical And Chemical Properties Analysis
“6-(Trifluoromethyl)imidazo[1,2-a]pyridine” is a solid compound . The InChI string is “1S/C8H5F3N2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H” and the InChI key is "NQIVIKBUQJRSQP-UHFFFAOYSA-N" .Scientific Research Applications
-
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : The compounds have shown promising results in the fight against TB, with some showing improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb .
-
Optoelectronic Properties
- Field : Materials Science
- Application : Imidazo[1,2-a]pyridine based materials have been studied as blue-emitting materials . Their optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .
- Method : The materials were designed, synthesized, and studied for their optoelectronic properties .
- Results : The compounds revealed excellent thermal stability surpassing 355 °C . The dye possessing triphenylamine on both C2 and C6 positions of imidazopyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .
-
Antibacterial and Antimycobacterial Agents
- Field : Medicinal Chemistry
- Application : The derivatives of 1,3-diazole, which is a type of imidazole, show different biological activities such as antibacterial and antimycobacterial .
- Method : The development of these compounds is based on the structure–activity relationship .
- Results : The compounds have shown promising results in the fight against bacterial and mycobacterial infections .
-
Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application : The derivatives of 1,3-diazole, which is a type of imidazole, show anti-inflammatory activity .
- Method : The development of these compounds is based on the structure–activity relationship .
- Results : The compounds have shown promising results in reducing inflammation .
-
Antitumor Agents
- Field : Medicinal Chemistry
- Application : The derivatives of 1,3-diazole, which is a type of imidazole, show antitumor activity .
- Method : The development of these compounds is based on the structure–activity relationship .
- Results : The compounds have shown promising results in the fight against tumors .
-
Materials Science
- Field : Materials Science
- Application : Imidazo[1,2-a]pyridines are also useful in material science because of their structural character .
- Method : The materials were designed, synthesized, and studied for their optoelectronic properties .
- Results : The compounds revealed excellent thermal stability .
-
Antidiabetic Agents
- Field : Medicinal Chemistry
- Application : The derivatives of 1,3-diazole, which is a type of imidazole, show antidiabetic activity .
- Method : The development of these compounds is based on the structure–activity relationship .
- Results : The compounds have shown promising results in the fight against diabetes .
-
Anti-allergic Agents
- Field : Medicinal Chemistry
- Application : The derivatives of 1,3-diazole, which is a type of imidazole, show anti-allergic activity .
- Method : The development of these compounds is based on the structure–activity relationship .
- Results : The compounds have shown promising results in reducing allergic reactions .
-
Antipyretic Agents
-
Antiviral Agents
- Field : Medicinal Chemistry
- Application : The derivatives of 1,3-diazole, which is a type of imidazole, show antiviral activity .
- Method : The development of these compounds is based on the structure–activity relationship .
- Results : The compounds have shown promising results in the fight against viruses .
-
Antioxidant Agents
- Field : Medicinal Chemistry
- Application : The derivatives of 1,3-diazole, which is a type of imidazole, show antioxidant activity .
- Method : The development of these compounds is based on the structure–activity relationship .
- Results : The compounds have shown promising results in reducing oxidative stress .
-
Anti-amoebic Agents
- Field : Medicinal Chemistry
- Application : The derivatives of 1,3-diazole, which is a type of imidazole, show anti-amoebic activity .
- Method : The development of these compounds is based on the structure–activity relationship .
- Results : The compounds have shown promising results in the fight against amoebic infections .
Safety And Hazards
The safety information for “6-(Trifluoromethyl)imidazo[1,2-a]pyridine” indicates that it may be harmful if swallowed, may cause an allergic skin reaction, and may cause serious eye irritation. Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-8-13-7(5-15)4-14(8)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVIFQVYSDQDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856207 | |
| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
CAS RN |
881841-24-3 | |
| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881841-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2H6]-Dhea](/img/structure/B1512851.png)
![(2R,2'R)-(+)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride](/img/structure/B1512852.png)



![(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole](/img/structure/B1512857.png)
![9,10-Bis[(triisopropylsilyl)ethynyl]anthracene](/img/structure/B1512862.png)
![N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B1512864.png)


![Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B1512873.png)
![([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol](/img/structure/B1512874.png)
